Home > Products > Screening Compounds P34816 > N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide - 888413-97-6

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Catalog Number: EVT-3068353
CAS Number: 888413-97-6
Molecular Formula: C13H13N3O3
Molecular Weight: 259.265
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide

  • Compound Description: This compound served as a key intermediate in a synthetic route described in one of the research papers. [] Starting from 2-methoxybenzohydrazide, a series of reactions were carried out, ultimately leading to the synthesis of 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. []

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This compound exhibited notable anticancer activity, demonstrating higher selectivity towards HOP-92 (Non-Small Cell Lung Cancer) with a growth inhibition of 34.14% at a 10 µM concentration in a single-dose assay. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This specific compound displayed promising anticancer properties. It was particularly effective against HOP-92 (Non-Small Cell Lung Cancer), achieving growth inhibition rates of 35.29% and 31.59% at a concentration of 10 µM. Additionally, it demonstrated notable antifungal activity, exhibiting a minimum inhibitory concentration (MIC) of 4 µg/mL. []
  • Compound Description: This series of compounds, featuring various aryl substitutions, was synthesized as part of a study exploring novel heterocyclic structures. [] These compounds were prepared through a multistep reaction sequence starting from (E)-2-aroylmethyl-3-(2-furyl)acrylohydrazides. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides

  • Compound Description: These compounds exhibited good to excellent alkaline phosphatase inhibitory activity with compound 6i having an IC50 value of 0.420 μM. []

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

  • Compound Description: These compounds exhibited promising antitubercular activity against Mycobacterium tuberculosis cell lines. The efficacy was related to the electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group. []

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

  • Compound Description: AZD1979 is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist with favorable physicochemical properties for CNS indications. [] It displays excellent permeability with no efflux, making it a suitable candidate for clinical trials. []

N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for local anesthetic activity. Some of them exhibited significant effects comparable to lidocaine. []
  • Compound Description: This series of compounds, synthesized from 2,4-dichlorobenzohydrazide, was evaluated for in vitro anticancer activity. The compounds showed selectivity towards liver cancer. []

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate

  • Compound Description: This compound, featuring a 1,3,4-thiadiazole ring, was analyzed for its crystal structure, revealing a nearly planar conformation with intermolecular hydrogen bonding patterns. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

  • Compound Description: This compound represents a class of 1,3,4-oxadiazole derivatives that have been structurally characterized. []

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: This compound is another example of a structurally characterized 1,3,4-oxadiazole derivative. []

6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1), C20H18N2O6

  • Compound Description: This specific oxadiazole derivative has been characterized using X-ray crystallography. []

N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines

  • Compound Description: This series of compounds was synthesized from (5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-carboxylic acid hydrazide and various aryl isocyanates, followed by cyclization. They have a rigid morphine structure with a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7). []
  • Compound Description: This compound was synthesized using a cost-effective approach and screened for anticancer activity in “60 lines screening” (NCI DTP protocol) in vitro. []

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide

  • Compound Description: This compound acts as an ancillary ligand in iridium complexes. These complexes have been studied for their photophysical properties, charge transportation properties and potential applications in organic light-emitting diodes (OLEDs). [, ]

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl Urea

  • Compound Description: This compound, a novel insect-growth regulator (IGR), features a urea linkage coplanar with an intramolecular hydrogen bond, forming a four-ring-like structure. [, ]

N-(5-halogen-1,3,4-oxadiazol-2-yl)arylcarbonsäureamides

  • Compound Description: These compounds, featuring a halogen atom at the 5-position of the oxadiazole ring, have been reported for their herbicidal properties. []
  • Compound Description: This compound, structurally similar to its oxadiazole counterpart, has been studied for its crystal structure. It also features a nearly planar conformation. []

1-(4-Methoxyphenyl)-2-((5-(1-(Naphthalene-1-Yloxy)Ethyl)-[1,3,4]-Oxadiazol-2-Yl)Sulfanyl)Ethanoe

  • Compound Description: This novel heterocyclic compound was synthesized and characterized. Its crystal structure was determined and its thermal stability evaluated. []

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This specific oxadiazole derivative has been studied for its unique crystalline modifications. []

r‐1,c‐2,t‐3,t‐4‐1,3‐Bis(4‐methoxy­phenyl)‐2,4‐bis(5‐phenyl‐1,3,4‐oxa­diazol‐2‐yl)­cyclo­butane 1,4‐dioxane solvate

  • Compound Description: This compound, a photodimer of a 1,3,4-oxadiazole derivative, has been structurally characterized by X-ray crystallography, revealing a nearly square cyclobutane ring. []

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxy­phenyl)-3,4-bis(5-phenyl-1,3,4-oxa­diazol-2-yl)­cyclo­butane

  • Compound Description: This compound, another photodimer, lacks molecular mirror symmetry in its crystalline state. []

Tetrakis[μ3-4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)]

  • Compound Description: This compound is a tetranuclear complex formed by sodium ions bridged by Schiff base anions. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: These compounds were synthesized and found to be potent inhibitors of the enzyme urease. They were also found to have low cytotoxicity. []

N′-(5-aryl-1,3,4-oxadiazol-2-yl) Furoylthioureas

  • Compound Description: This series of compounds demonstrated good fungicidal activity. []

N'-(5-aryl-1,3,4-oxadiazol-2-yl)phenoxyacetylthioureas

  • Compound Description: These compounds were synthesized from 2-amino-5-aryl-1,3,4-oxadiazoles. []
  • Compound Description: This compound features a symmetric N⋯H+⋯N unit. []

methanol[μ-N-(5-phenyl-1,3,4-oxadiazol-2-yl)- 4-nitrobenzamide-κ2N1,O1:κN2]sodium, Na(CH4O)(C15H9N4O4)

  • Compound Description: This compound was characterized by X-ray diffraction, revealing a tetragonal crystal system. []

aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II), Zn(C16H12N3O2)2(H2O), C32H26N6O5Zn

  • Compound Description: This compound is a zinc complex characterized by X-ray crystallography, revealing an orthorhombic crystal system. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

  • Compound Description: This oxadiazole derivative's crystal structure was determined, showing specific dihedral angles between its ring systems. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: These compounds were designed, synthesized, and screened for their antimicrobial and antioxidant activities. []

Ethyl 2‐({5‐[2‐(benzoyl­amino)phen­yl]‐1,3,4‐oxadiazol‐2‐yl}sulfan­yl)acetate

  • Compound Description: This compound has been studied for its electron delocalization within the oxadiazole ring, as observed from its crystal structure. []

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

  • Compound Description: These compounds were synthesized and characterized by spectral analysis. They were also evaluated for antifungal activities, with some showing promising results at a concentration of 100 μg/ml. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound's crystal structure has been determined, revealing specific intermolecular interactions. []

N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives

  • Compound Description: These pyridine derivatives were designed, synthesized, and evaluated for their antibacterial and antifungal properties. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound's crystal structure reveals dihedral angles between its aromatic rings and specific torsion angles within the molecule. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: These compounds, synthesized from 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide and un/substituted-benzoic acids, were evaluated for antibacterial activity and found to be potent agents. []

N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines

  • Compound Description: This series of compounds was synthesized and evaluated for their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound, a potent and selective calcium release-activated calcium channel inhibitor, showed promising results in rheumatoid arthritis models. []

2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline

  • Compound Description: This series of compounds was synthesized via oxidative cyclization and screened for antibacterial activity. []

1,2-(bis-1,3,4-oxadiazol-2-yl)benzenes

  • Compound Description: These compounds, synthesized from ortho-phthalaldehyde and aroylhydrazines, are highly fluorescent and demonstrate the ability to create molecules with two 1,3,4-oxadiazole rings. []

1-(3-chloropyridin-2-yl)-5-Nsubstituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole derivatives

  • Compound Description: These compounds showed promising anti-TMV (Tobacco Mosaic Virus) activity. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives

  • Compound Description: These compounds were designed using a molecular hybridization approach and exhibited multifunctional inhibitory profiles against enzymes relevant to Alzheimer's disease. []
  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. []
  • Compound Description: This series of compounds was synthesized and showed moderate to good antimicrobial activities against various bacterial and fungal strains. []
Overview

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring an oxadiazole ring and a cyclopropane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The unique structural features of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide contribute to its reactivity and biological efficacy, making it a candidate for various applications in drug development and materials science.

Source

The compound can be synthesized through established organic chemistry techniques, utilizing readily available starting materials. Research indicates that derivatives of oxadiazole compounds have been explored for their pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities .

Classification

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms, which can exhibit diverse biological activities depending on their substituents.

Synthesis Analysis

Methods

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves several key steps:

  1. Formation of Hydrazide: The synthesis begins with the reaction of 2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
  2. Cyclization: This hydrazide is then cyclized with carbon disulfide and a base such as potassium hydroxide to form the oxadiazole ring.
  3. Coupling Reaction: The resulting oxadiazole intermediate is coupled with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to yield the final product.

These steps require careful control of reaction conditions to ensure high yields and purity of the final compound.

Molecular Structure Analysis

Data

The molecular formula for this compound is C12_{12}H12_{12}N4_{4}O2_{2}, and its molecular weight is approximately 232.25 g/mol. The compound's structure features both aromatic and aliphatic components, contributing to its unique chemical properties.

Chemical Reactions Analysis

Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the aromatic ring with reagents such as sodium methoxide.
  4. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .
Mechanism of Action

Process

The mechanism of action for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with biological targets that may include enzymes or receptors involved in inflammatory pathways. The oxadiazole moiety may facilitate binding to target proteins due to its ability to form hydrogen bonds and π-stacking interactions.

Data

Studies suggest that compounds containing oxadiazole rings exhibit significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Physical and Chemical Properties Analysis

Physical Properties

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is expected to be a solid at room temperature with moderate solubility in polar solvents due to its polar functional groups.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme pH conditions. Its reactivity profile includes potential for electrophilic substitution due to the presence of an electron-rich aromatic system.

Applications

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing anti-inflammatory drugs.
  2. Materials Science: In synthesizing novel materials with specific electronic or optical properties due to its unique molecular structure.
  3. Biological Research: As a tool for studying mechanisms of inflammation and related diseases through its interaction with biological targets .

This compound represents a promising area for further research and development within pharmaceutical sciences and materials chemistry.

Properties

CAS Number

888413-97-6

Product Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Molecular Formula

C13H13N3O3

Molecular Weight

259.265

InChI

InChI=1S/C13H13N3O3/c1-18-10-5-3-2-4-9(10)12-15-16-13(19-12)14-11(17)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,14,16,17)

InChI Key

HSMITCVHGYGGGD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.